molecular formula C17H24N2O2S B610631 N-(2-hydroxyethyl)-4-methyl-2-[(4-methyl-1H-indol-3-yl)sulfanyl]pentanamide

N-(2-hydroxyethyl)-4-methyl-2-[(4-methyl-1H-indol-3-yl)sulfanyl]pentanamide

Cat. No. B610631
M. Wt: 320.5 g/mol
InChI Key: FTNIWEHRMFLJKE-UHFFFAOYSA-N
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Description

S3969 is a potent and reversible activator of the human epithelial sodium channel (hENaC). It is known for its ability to increase the open probability of hENaC, thereby enhancing sodium ion flux into cells . This compound has significant implications in scientific research, particularly in the fields of physiology and pharmacology.

Scientific Research Applications

S3969 has a wide range of scientific research applications, including:

Mechanism of Action

S3969 exerts its effects by interacting with a specific binding pocket in the β-subunit of the human epithelial sodium channel. This interaction increases the open probability of the channel, allowing more sodium ions to enter the cells. The molecular targets and pathways involved include the extracellular domain of the subunit and critical residues in the thumb domain of β-ENaC .

Safety and Hazards

The safety and hazards associated with indole derivatives can vary widely depending on the specific compound. Some indole derivatives may be toxic if ingested, and appropriate safety precautions should be taken when handling these compounds .

Future Directions

Indole derivatives have a wide range of biological activities, making them a promising area for future research. Researchers are interested in synthesizing various scaffolds of indole to screen for different pharmacological activities . The development of new antimicrobial drugs is particularly needed due to the rapid growth in global antimicrobial resistance .

Preparation Methods

The synthesis of S3969 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and industrial production methods are proprietary and not widely disclosed. it is known that the compound is available in various quantities for research purposes .

Chemical Reactions Analysis

S3969 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

S3969 is unique in its ability to fully and reversibly activate human epithelial sodium channels. Similar compounds include:

S3969 stands out due to its high efficacy and potency in activating hENaC, making it a valuable tool in scientific research and potential therapeutic applications .

properties

IUPAC Name

N-(2-hydroxyethyl)-4-methyl-2-[(4-methyl-1H-indol-3-yl)sulfanyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c1-11(2)9-14(17(21)18-7-8-20)22-15-10-19-13-6-4-5-12(3)16(13)15/h4-6,10-11,14,19-20H,7-9H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNIWEHRMFLJKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2SC(CC(C)C)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-hydroxyethyl)-4-methyl-2-[(4-methyl-1H-indol-3-yl)sulfanyl]pentanamide
Reactant of Route 2
Reactant of Route 2
N-(2-hydroxyethyl)-4-methyl-2-[(4-methyl-1H-indol-3-yl)sulfanyl]pentanamide
Reactant of Route 3
Reactant of Route 3
N-(2-hydroxyethyl)-4-methyl-2-[(4-methyl-1H-indol-3-yl)sulfanyl]pentanamide
Reactant of Route 4
N-(2-hydroxyethyl)-4-methyl-2-[(4-methyl-1H-indol-3-yl)sulfanyl]pentanamide
Reactant of Route 5
Reactant of Route 5
N-(2-hydroxyethyl)-4-methyl-2-[(4-methyl-1H-indol-3-yl)sulfanyl]pentanamide
Reactant of Route 6
N-(2-hydroxyethyl)-4-methyl-2-[(4-methyl-1H-indol-3-yl)sulfanyl]pentanamide

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